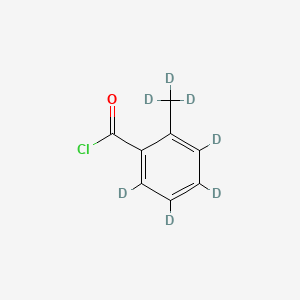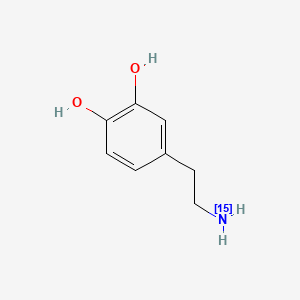
n-Lauroyl-n-methyltaurine sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: n-Lauroyl-n-methyltaurine sodium salt can be synthesized through the reaction of sodium methyltaurate with lauroyl chloride . The reaction typically involves the following steps:
Reactants: Sodium methyltaurate and lauroyl chloride.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes:
Raw Material Preparation: Ensuring the purity of sodium methyltaurate and lauroyl chloride.
Reaction: Conducting the reaction in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified through recrystallization and drying to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: n-Lauroyl-n-methyltaurine sodium salt primarily undergoes substitution reactions due to the presence of reactive functional groups .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted taurine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: n-Lauroyl-n-methyltaurine sodium salt is used as a surfactant in various chemical formulations due to its excellent emulsifying and dispersing properties .
Biology: In biological research, it is utilized for its mild cleansing properties, making it suitable for use in cell culture and other sensitive applications .
Medicine: The compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions .
Industry: It is widely used in personal care products such as shampoos, body washes, and facial cleansers due to its mildness and skin compatibility .
Mecanismo De Acción
n-Lauroyl-n-methyltaurine sodium salt exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting, spreading, and emulsification . The molecular targets include lipid membranes and proteins, where it interacts to enhance solubilization and dispersion .
Comparación Con Compuestos Similares
- Sodium lauroylmethyltaurate
- N-Dodecanoyl-N-methyltaurine sodium salt
- Sodium 2-(methyl(1-oxododecyl)amino)ethanesulphonate
Uniqueness: n-Lauroyl-n-methyltaurine sodium salt stands out due to its combination of mildness, excellent foam stability, and compatibility with various surfactants. This makes it particularly suitable for use in personal care products where skin compatibility is crucial .
Propiedades
Fórmula molecular |
C24H19F2NO3 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
(3S,4R)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2/t21-,23-/m0/s1 |
Clave InChI |
UEPZDXMEEKCJSP-GMAHTHKFSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O |
SMILES canónico |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)

![(8R,9R,13S,14R,17S)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13436479.png)






